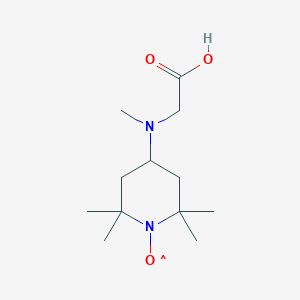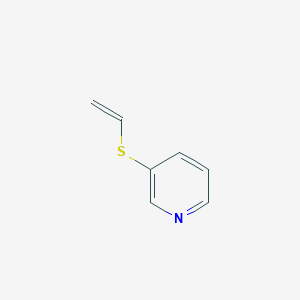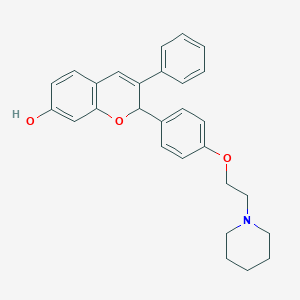
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran, also known as AHAP, is a synthetic compound that belongs to the class of benzopyran derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
科学研究应用
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to exhibit a variety of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been found to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and acetylcholine systems.
作用机制
The exact mechanism of action of 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of several neurotransmitter systems, as well as through its antioxidant and anti-inflammatory properties. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been shown to interact with several proteins, including the dopamine transporter and the sigma-1 receptor.
生化和生理效应
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has been shown to exhibit a variety of biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including dopamine, serotonin, and acetylcholine, in the brain. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been shown to reduce oxidative stress and inflammation, which are thought to contribute to the development of several neurological disorders, including Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been shown to exhibit a variety of pharmacological activities, making it a useful tool for studying the mechanisms underlying several neurological disorders. However, like any experimental tool, 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has its limitations. Its exact mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
未来方向
There are several future directions for research on 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran. One area of interest is the development of 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the further elucidation of the mechanism of action of 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran, which could provide insights into the underlying causes of several neurological disorders. Additionally, the development of new synthesis methods for 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran could lead to the discovery of novel derivatives with enhanced pharmacological activities.
合成方法
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran can be synthesized using a multi-step process that involves the reaction of 2-hydroxyacetophenone with 2-(2-chloroethoxy)aniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with piperidine and subsequent hydrolysis.
属性
CAS 编号 |
130064-33-4 |
|---|---|
产品名称 |
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran |
分子式 |
C22H25NO3 |
分子量 |
427.5 g/mol |
IUPAC 名称 |
3-phenyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol |
InChI |
InChI=1S/C28H29NO3/c30-24-12-9-23-19-26(21-7-3-1-4-8-21)28(32-27(23)20-24)22-10-13-25(14-11-22)31-18-17-29-15-5-2-6-16-29/h1,3-4,7-14,19-20,28,30H,2,5-6,15-18H2 |
InChI 键 |
ALIOAJXMDURXTL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=C(O3)C=C(C=C4)O)C5=CC=CC=C5 |
规范 SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=C(O3)C=C(C=C4)O)C5=CC=CC=C5 |
同义词 |
2-(4-(2-piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran PEPHB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



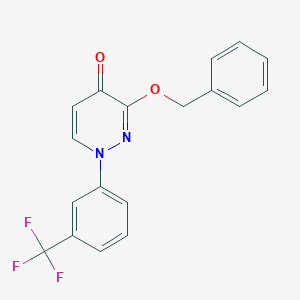
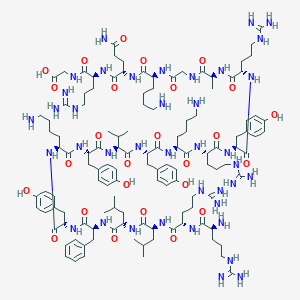
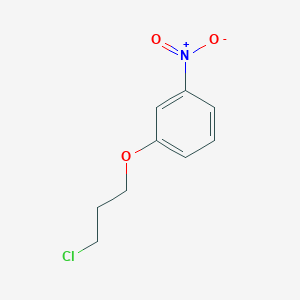
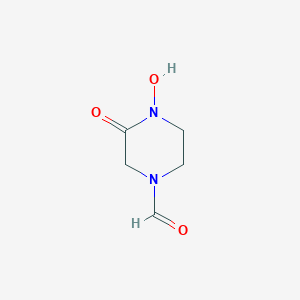
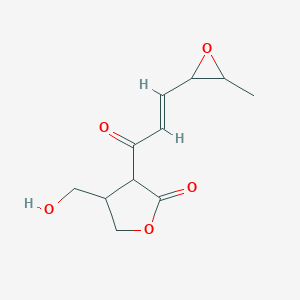

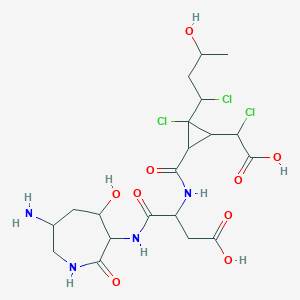
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
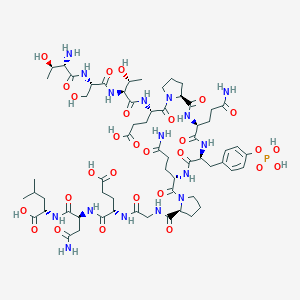
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
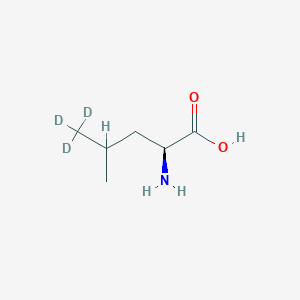
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
